molecular formula C14H10BrNO3 B101802 2-[(4-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-83-5

2-[(4-Bromophenyl)carbamoyl]benzoic acid

Cat. No. B101802
CAS RN: 19336-83-5
M. Wt: 320.14 g/mol
InChI Key: RVLIVDPEIKFJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-Bromophenyl)carbamoyl]benzoic acid" is a brominated benzoic acid derivative with a carbamoyl substituent. It is structurally related to various compounds that have been synthesized and characterized in the literature, such as 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives , heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid , and 4'-bromobiphenyl-4-carboxylic acid . These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves multi-step reactions starting from commercially available materials. For instance, 4'-bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl through acetylation and haloform reaction, achieving a high total yield of 95% . Similarly, novel heterocyclic compounds were prepared from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which was used as a key starting material to synthesize a series of aroylacrylic acids, pyridazinones, and furanones derivatives . These syntheses highlight the versatility of brominated benzoic acid derivatives as precursors for various chemical transformations.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structure of bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II) was determined, revealing a triclinic space group and providing detailed geometric parameters . The crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid was also determined, showing that the molecules form centrosymmetric hydrogen-bonded cyclic dimers . These studies provide insights into the three-dimensional arrangement of atoms in the crystal lattice and the intermolecular interactions that stabilize the structure.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The photoinduced charge-transfer state of 4-carbazolyl-3-(trifluoromethyl)benzoic acid, for example, demonstrated catalytic activity in the photochemical reduction of alkyl halides . The reactivity of these compounds can be rationalized by considering the electronic properties of the substituents and the spatial separation of donor and acceptor subunits, which influence the rate of backward single-electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's density, melting point, and solubility. For instance, the crystal structure analysis of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed two-dimensional architectures formed by hydrogen bonds and halogen interactions, which can impact the material's physical properties . Additionally, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, demonstrated the importance of these compounds in the pharmaceutical industry .

Scientific Research Applications

Wastewater Treatment

2-[(4-Bromophenyl)carbamoyl]benzoic acid, as a type of carbamoyl benzoic acid, is utilized in wastewater treatment, specifically in coagulation-flocculation processes. These compounds have shown potential in binding metallic ions like Pb2+, Cu2+, and Hg2+ in metal plating wastewater. The effectiveness in separating Pb2+ over other metals has been noted, and sedimentation and clarification kinetics were analyzed to validate its practical use as coagulants in water treatment processes (Martinez-Quiroz et al., 2017).

Synthesis of Heterocyclic Compounds

This chemical serves as a key starting material in the synthesis of a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. Its reaction with various compounds under Aza–Michael addition conditions has been explored, leading to the formation of novel heterocycles, which were then tested for antibacterial activities (El-Hashash et al., 2015).

Cholinesterase Inhibition

Research on proline-based carbamates, which include compounds like 2-[(4-Bromophenyl)carbamoyl]benzoic acid, has shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is potentially relevant for conditions like Alzheimer's disease, where cholinesterase inhibitors are of therapeutic interest. The compounds exhibited moderate inhibitory effects against AChE and comparable activity to rivastigmine against BChE (Pizova et al., 2017).

Antibacterial and Antifungal Activities

In a study on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, derivatives of this compound were evaluated for their antibacterial and antifungal activities. The research contributes to the development of new compounds with potential pharmaceutical applications (Mehta, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-bromophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLIVDPEIKFJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351501
Record name 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)carbamoyl]benzoic acid

CAS RN

19336-83-5
Record name 2-[[(4-Bromophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19336-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)carbamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromophenyl)carbamoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromophenyl)carbamoyl]benzoic acid
Reactant of Route 5
2-[(4-Bromophenyl)carbamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromophenyl)carbamoyl]benzoic acid

Citations

For This Compound
1
Citations
M Mahjoub, S Mahboubi-Rabbani… - Medicinal Chemistry …, 2022 - Springer
Hepatitis C virus (HCV) is a major cause of end-stage liver diseases like hepatocarcinoma, posing a serious worldwide threat when left untreated. Nowadays, direct-acting antivirals (…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.